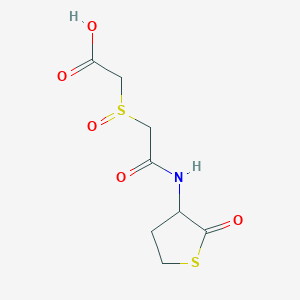

Erdosteine Sulfoxide

Description

Contextual Significance of Sulfur-Containing Functional Groups in Bioactive Molecules

Sulfur-containing functional groups are integral motifs in a wide array of pharmacologically active molecules and natural products. researchgate.netnih.gov These groups, which include thioethers, sulfoxides, sulfones, and various sulfur heterocycles, are present in approximately a quarter of all small-molecule pharmaceuticals. tandfonline.com The versatility of sulfur, with its ability to exist in various oxidation states (from -2 to +6), allows it to be a key component in the design of therapeutic agents with diverse biological and pharmacological activities. nih.govtandfonline.com The presence of sulfur can influence a molecule's polarity, lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable element in medicinal chemistry. tandfonline.com Organosulfur compounds are prominent in drugs approved by the FDA and those entering clinical trials, highlighting their sustained importance in drug discovery. tandfonline.com

Overview of Prodrug Design Principles and Metabolic Conversion Pathways

Prodrug design is a fundamental strategy in pharmaceutical sciences used to overcome undesirable properties of an active drug molecule. ijnrd.orgnumberanalytics.comhumanjournals.com A prodrug is a pharmacologically inactive or less active compound that is converted into the active drug within the body through metabolic processes. humanjournals.comcreative-proteomics.com This conversion is typically achieved via enzymatic or chemical transformations. humanjournals.com The primary goals of creating a prodrug are to improve properties such as bioavailability, solubility, stability, and tissue-specific targeting, thereby enhancing therapeutic efficacy while potentially reducing toxicity. ijnrd.orgcreative-proteomics.com

The metabolic conversion of a prodrug is a critical aspect of its design. researchgate.net These transformations often occur in the liver during what is known as first-pass metabolism, but can also happen in other tissues or at the specific site of action. creative-proteomics.com Common metabolic reactions involved in prodrug activation include hydrolysis, oxidation, and reduction, often facilitated by enzymes like those in the cytochrome P450 family. ijnrd.orgcreative-proteomics.com Erdosteine (B22857) serves as a classic example of a prodrug; it is inactive itself but is rapidly metabolized after administration into its pharmacologically active metabolites. nih.govdrugbank.comchemicalbook.in

Chemical Classification of Erdosteine and its Derivatives within Thiolactone-Based Therapeutics

Erdosteine is chemically classified as a thiol derivative, specifically a homocysteine thiolactone derivative. nih.govmdpi.com Thiolactones are cyclic thioesters that have gained significant attention as versatile building blocks in medicinal and polymer chemistry. mdpi.comresearchgate.net The thiolactone ring, a key feature of Erdosteine's structure, is stable in acidic environments but opens in more alkaline conditions, a critical step for its metabolic activation. researchgate.netnih.gov This ring-opening reveals a free sulfhydryl (-SH) group, which is characteristic of its active metabolites and essential for their therapeutic effects. researchgate.net

The use of thiolactone chemistry allows for the creation of prodrugs like Erdosteine, where the active thiol group is masked, preventing unwanted interactions until it reaches the desired biological compartment. researchgate.netnih.gov This approach is part of a broader strategy in drug design that utilizes specific chemical moieties to control the release and activity of a therapeutic agent. nih.govrsc.org

Erdosteine Sulfoxide (B87167): An Oxidation Product

While the primary focus of research on Erdosteine has been on its conversion to the active thiol metabolite, Met-I, other related compounds have been identified, primarily through stability and degradation studies. One such compound is Erdosteine Sulfoxide.

Chemical Identity and Formation

This compound is chemically identified as 2-((2-Oxo-2-((2-oxotetrahydrothiophen-3-yl)amino)ethyl)sulfinyl)acetic acid. pharmaffiliates.comsynzeal.comqcchemical.com Research has shown that this compound is an oxidative degradation product of Erdosteine. researchgate.netresearchgate.net In studies subjecting Erdosteine to forced degradation conditions, particularly oxidative stress, two degradation products, labeled OX1 and OX2, were formed. researchgate.netresearchgate.net Further analysis using techniques like mass spectrometry and NMR confirmed that the primary oxidation occurs on the sulfur atom of the thioacetic acid side chain, resulting in the formation of the sulfoxide. researchgate.netresearchgate.net

The molecular formula for this compound is C₈H₁₁NO₅S₂, containing one additional oxygen atom compared to the parent Erdosteine molecule. qcchemical.compharmaffiliates.com It is commercially available from various chemical suppliers, primarily for use as an analytical reference standard in the quality control and impurity profiling of Erdosteine drug products. synzeal.com

Research Findings

Currently, there is a lack of published research on the specific pharmacological activity or metabolic profile of this compound. Its identification has been in the context of being an impurity or degradation product rather than an active metabolite. researchgate.netresearchgate.net Therefore, its biological significance, if any, remains uncharacterized in the public domain.

Data on Mentioned Compounds

Below are interactive tables summarizing the key chemical compounds discussed in this article.

Table 1: Key Erdosteine-Related Compounds

| Compound Name | Chemical Name | Molecular Formula | Role/Significance |

|---|---|---|---|

| Erdosteine | 2-[(2-Oxothiolan-3-yl)carbamoylmethylsulfanyl]acetic acid | C₈H₁₁NO₄S₂ | A thiol-based prodrug used for respiratory diseases. drugbank.comCurrent time information in Bangalore, IN. |

| This compound | 2-((2-Oxo-2-((2-oxotetrahydrothiophen-3-yl)amino)ethyl)sulfinyl)acetic acid | C₈H₁₁NO₅S₂ | An oxidative degradation product of Erdosteine. synzeal.comresearchgate.netresearchgate.net |

| Metabolite I (Met-I) | N-thiodiglycolyl-homocysteine | C₈H₁₃NO₅S₂ | The primary pharmacologically active metabolite of Erdosteine. researchgate.net |

Table 2: Chemical Compound Identifiers

| Compound Name | CAS Number |

|---|---|

| Erdosteine | 84611-23-4 |

| This compound | 2167084-15-1 |

| Metabolite I (Met-I) | 121213-21-6 |

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO5S2 |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfinylacetic acid |

InChI |

InChI=1S/C8H11NO5S2/c10-6(3-16(14)4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12) |

InChI Key |

HLAPTZOVAPASJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=O)C1NC(=O)CS(=O)CC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Oxidative Derivatization of Erdosteine Sulfoxide

Synthetic Routes for Erdosteine (B22857) Precursors and Core Structure

The synthesis of erdosteine typically involves the reaction of homocysteine derivatives. smolecule.com One common method is the reaction of D,L-homocysteine thiolactone hydrochloride with chloroacetyl chloride under basic conditions to form 3-chloroacetamido-2-oxo-tetrahydrothiophene. This intermediate is then reacted with thioglycolic acid, also under basic conditions, to yield erdosteine. google.com

Another synthetic approach involves dissolving 3-sulfo-glutaric acid in acetic anhydride (B1165640), which is heated to produce the intermediate 3-sulfo-glutaric anhydride. google.com Subsequently, homocysteine thiolactone hydrochloride is dissolved in water, and the pH is adjusted to 7-9 with sodium carbonate or bicarbonate. The previously prepared 3-sulfo-glutaric anhydride is then added to this solution. google.com The reaction proceeds for a short period, followed by acidification to precipitate the crude erdosteine, which is then refined. google.com

The core structure of erdosteine is characterized by a tetrahydrothiophene (B86538) ring. vulcanchem.com Isotope-labeled versions of erdosteine, such as Erdosteine-13C4, are synthesized by incorporating ¹³C-labeled precursors during the chemical assembly of the erdosteine backbone, a process that maintains the molecule's stereochemical integrity. vulcanchem.com

Targeted Chemical Oxidation Methodologies for Erdosteine Sulfoxide (B87167) Elucidation

The oxidation of the sulfur atoms in erdosteine leads to the formation of its sulfoxide metabolites. smolecule.com Various oxidizing agents have been investigated to understand these transformation pathways.

Investigation of Potassium Permanganate-Mediated Oxidation Pathways

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can be used to oxidize erdosteine. d-nb.infonih.gov The reaction of erdosteine with KMnO₄ in a strong alkaline medium results in the oxidation of the thioether group, indicated by a color change from the violet of the permanganate ion to the green of the manganate (B1198562) species. d-nb.infonih.gov The resulting oxidation product can be measured spectrophotometrically at 600 nm. d-nb.infonih.gov The versatility of permanganate as an oxidizing agent stems from the multiple oxidation states of manganese, which can range from Mn(VII) to Mn(II) depending on the reaction conditions. sci-hub.se The process is considered environmentally favorable due to the potential for recycling the manganese dioxide byproduct. asianpubs.org The oxidation kinetics can be influenced by factors such as pH and the solvent system used. sci-hub.seasianpubs.org

Exploration of Ceric Ammonium (B1175870) Sulfate-Mediated Oxidation Conditions

Ceric ammonium sulfate (B86663) is another strong oxidizing agent employed in the study of erdosteine oxidation. d-nb.infonih.gov In an acidic medium, such as in the presence of sulfuric acid, ceric ammonium sulfate oxidizes erdosteine. This reaction involves the reduction of yellow cerium(IV) ions to colorless cerium(III) ions. d-nb.infonih.gov The decrease in the absorbance of cerium(IV) at 320 nm can be monitored to quantify the reaction. d-nb.infonih.gov The reaction's sensitivity can be enhanced by increasing the temperature up to 60°C. d-nb.info The resulting fluorescent cerium(III) ions can also be measured to determine the extent of the reaction. d-nb.infonih.gov

Analysis of Hydrogen Peroxide-Induced Oxidation Mechanisms (Analogies from related S-carboxymethyl-L-cysteine sulfoxide chemistry)

Hydrogen peroxide (H₂O₂) is a common reagent for the oxidation of sulfides to sulfoxides. In a related compound, S-carboxymethyl-L-cysteine (CMC), oxidation with cold 30% hydrogen peroxide readily forms S-carboxymethyl-L-cysteine sulfoxide (CMCO). mdpi.com This reaction typically produces a mixture of diastereomers. mdpi.com Similarly, the oxidation of S-(2-carboxyethyl)-L-cysteine with cold hydrogen peroxide results in a 1:1 mixture of its sulfoxide diastereomers. nih.gov The reaction is often carried out in a slightly basic solution, for example, by dissolving the precursor in water containing sodium bicarbonate before the dropwise addition of cold hydrogen peroxide. mdpi.comnih.gov The progress of the reaction can be monitored chromatographically. nih.gov This method provides a basis for understanding how the thioether group in erdosteine could be oxidized to form erdosteine sulfoxide. The oxidation of dialkylsulfides with hydrogen peroxide can be activated by agents like trimethylsilylchloride (TMSCl), which forms a more reactive oxidizing intermediate. gaylordchemical.com

Stereochemical Characterization of this compound Epimers and Diastereomers

The oxidation of the sulfur atom in erdosteine introduces a new chiral center, leading to the formation of epimers and diastereomers. researchgate.net The stereochemistry of these sulfoxides is a critical aspect of their chemical characterization. Erdosteine itself has enantiomers, with the S isomer showing different activity compared to the R isomer in certain biological assays. researchgate.netgoogle.com

The characterization of sulfoxide epimers often involves chromatographic and polarimetric techniques. mdpi.comnih.gov For instance, in the case of S-carboxymethyl-L-cysteine sulfoxide, ion-exchange chromatography revealed the presence of two products in a 1:1 ratio after oxidation. mdpi.com Fractional crystallization can then be used to separate the different epimers. mdpi.comnih.gov X-ray diffraction analysis is a powerful tool to confirm the absolute structures of the individual epimers and to study their crystalline polymorphs. mdpi.comresearchgate.net The analysis of S-carboxymethyl-L-cysteine sulfoxide epimers has identified different crystal space groups, such as triclinic P1 and orthorhombic P2₁2₁2₁, for the (2R,4R)-epimer, and monoclinic P2₁ for the (2R,4S)-epimer. mdpi.com Computational methods, such as electronic circular dichroism, can also be employed for stereochemical characterization. healthbiotechpharm.org

Interactive Data Table: Oxidation Methods for Erdosteine

| Oxidizing Agent | Medium | Detection Method | Wavelength/Emission | Key Findings |

|---|---|---|---|---|

| Potassium Permanganate | Alkaline | Spectrophotometry | 600 nm | Oxidation product is measured. d-nb.infonih.gov |

| Ceric Ammonium Sulfate | Acidic | Spectrophotometry | 320 nm | Measures the decrease in Ce(IV) absorbance. d-nb.infonih.gov |

| Ceric Ammonium Sulfate | Acidic | Spectrofluorimetry | Ex/Em 255/355 nm | Measures the fluorescence of resulting Ce(III). d-nb.infonih.gov |

Interactive Data Table: Stereochemical Data of a Related Sulfoxide (S-Carboxymethyl-L-cysteine sulfoxide)

| Epimer | Crystal System | Space Group | Key Feature |

|---|---|---|---|

| (2R,4R)-CMCO | Triclinic | P1 | One of the identified polymorphs. mdpi.com |

| (2R,4R)-CMCO | Orthorhombic | P2₁2₁2₁ | Another polymorph of the same epimer. mdpi.com |

Advanced Analytical Methodologies for Erdosteine Sulfoxide Characterization

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in isolating Erdosteine (B22857) Sulfoxide (B87167) from its parent compound and other related substances, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Erdosteine and its related compounds, including Erdosteine Sulfoxide. Various reversed-phase HPLC methods have been developed, demonstrating good separation and quantification. speronline.comresearchgate.netnih.gov

A stability-indicating HPLC method developed for Erdosteine utilized an Ace5-C18 column (250x4.6 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (35:65 v/v). speronline.com Detection was carried out at a wavelength of 236 nm. speronline.com This method effectively separated the parent drug from its degradation products, with recoveries for Erdosteine ranging from 99.78% to 101.25%. speronline.com Another method for determining related substances in Erdosteine employed a Waters ODS-SunFire C18 column (250 mm x 4.6 mm, 5 µm) with a mobile phase of methanol-acetonitrile-0.01 mol x L(-1) citric acid (20:4:76), with the pH adjusted to 2.5. nih.gov The detection wavelength for this method was 254 nm. nih.gov

Further studies have utilized different stationary phases and mobile phase compositions to achieve optimal separation. For instance, a CAPCELL PAK C18 column (250 mm × 4.6 mm i.d., 5 μm) with a mobile phase of acetonitrile–0.01 mol/L citric acid solution (13:87, v/v) at a flow rate of 1.0 mL/min and detection at 254 nm has been reported for the separation of Erdosteine and its impurities. nih.gov

Interactive Data Table: HPLC Methods for Erdosteine Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range | Reference |

|---|---|---|---|---|---|

| Ace5-C18 (250x4.6 mm, 5 µm) | Acetonitrile: Phosphate Buffer (35:65 v/v) | Not Specified | 236 | Not Specified | speronline.com |

| Waters ODS-SunFire (250 mm x 4.6 mm, 5 µm) | Methanol:Acetonitrile:0.01M Citric Acid (20:4:76), pH 2.5 | 1 | 254 | Detection Limit: 0.2 µg/mL | nih.govresearchgate.net |

| CAPCELL PAK C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile:0.01M Citric Acid (13:87, v/v) | 1 | 254 | Not Specified | nih.gov |

| Kromasil ODS C18 (100x4.6mm, 5 µ) | Acetonitrile: Phosphate buffer (pH 2.5) | 1 | 236 | 2-10 µg/ml | indexcopernicus.com |

| Luna C18 (150mm ×4.6 mm, 5 µm) | Methanol: Sodium acetate | Not Specified | Not Specified | 0.01-3 µg/ml | indexcopernicus.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry for Identification

For a more rapid and sensitive analysis, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is employed. This powerful combination allows for not only the separation and quantification of this compound but also its definitive identification through mass analysis.

A UPLC-MS/MS method developed for the determination of Erdosteine utilized an Acquity UPLC BEH shield RP C18 column. researchgate.net Another rapid UPLC-MS/MS method for Erdosteine quantification used a C18 UPLC column (95Å, 2.1 x 50 mm, 1.8 µm) with a mobile phase of 0.1% formic acid in acetonitrile (25:75 v/v) at a flow rate of 0.15 mL/min. mfd.org.mk The total run time for this method was a mere 2.0 minutes. mfd.org.mk Mass transitions for Erdosteine were monitored at m/z 249.9 → 231.8. mfd.org.mk

Significantly, a study focused on identifying impurities in Erdosteine bulk drug successfully isolated and characterized an oxidative degradation impurity as ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl}sulfinyl) acetic acid, which is this compound. nih.gov This identification was achieved using HPLC coupled with mass spectrometry, confirming the structure through various spectral data. nih.gov The integration of UHPLC with MS provides a high degree of confidence in the identification of metabolites and impurities like this compound. frontiersin.org

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative for the quantification of Erdosteine and its related compounds. mfd.org.mk HPTLC methods have been developed using aluminum plates pre-coated with silica (B1680970) gel 60F254 as the stationary phase. eurasianjournals.com

One such method for Erdosteine utilized a mobile phase of toluene–methanol–acetone–ammonia (3.5:3.5:2.5:0.05 v/v), with densitometric analysis carried out at 254 nm. researchgate.net This system yielded a compact band for Erdosteine with an Rf value of 0.45 ± 0.02. researchgate.net Another HPTLC method developed for the simultaneous estimation of Erdosteine with other drugs used a mobile phase of toluene:dichloromethane:methanol:glacial acetic acid (4:4:1.81:0.2; % V/V/V/V) and detection at 225 nm. researchgate.net

Interactive Data Table: HPTLC Methods for Erdosteine Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Rf Value | Linearity Range | Reference |

|---|---|---|---|---|---|

| Silica gel 60 F254 | Toluene:Methanol:Acetone:Ammonia (3.5:3.5:2.5:0.05 v/v) | 254 | 0.45 ± 0.02 | 2.4–5.6 μg/spot | indexcopernicus.comresearchgate.net |

| Silica gel 60F254 | Ethyl Acetate:Acetone:Methanol:Water (7.5:2.5:2.5:1.5 v/v) | 235 | 0.56 ± 0.05 | 150-750 ng/band | eurasianjournals.com |

| Silica gel 60 F254 | Toluene:Dichloromethane:Methanol:Glacial Acetic Acid (4:4:1.81:0.2 v/v) | 225 | Not Specified | 500-3000 ng/band | researchgate.net |

Spectroscopic Elucidation of Structural Features

Spectroscopic techniques are indispensable for confirming the structural features of this compound, providing information on its chromophores and functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is a valuable tool for the preliminary analysis of compounds containing chromophoric groups. For Erdosteine, the absorbance maxima have been reported at approximately 235 nm in methanol. indexcopernicus.comresearchgate.net Another study reported a detection wavelength of 237.4 nm. indexcopernicus.com The presence of the thioether and amide functionalities in the Erdosteine molecule contributes to its UV absorbance. The oxidation of the thioether to a sulfoxide group in this compound is expected to cause a slight shift in the absorption maximum, a characteristic that can be utilized for its detection and differentiation from the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, a complete assignment of proton and carbon resonances can be achieved, confirming the molecular structure and stereochemistry.

The oxidation of one of the sulfur atoms in the parent erdosteine molecule to a sulfoxide group introduces a chiral center at the sulfur atom, leading to the potential for diastereomers. This structural change significantly influences the chemical environment of nearby nuclei, which is observable in the NMR spectrum. The protons and carbons adjacent to the newly formed sulfoxide group experience a notable downfield shift in their chemical shifts (δ) due to the electron-withdrawing nature of the S=O bond. nih.gov

In the ¹H NMR spectrum, the methylene (B1212753) protons adjacent to the sulfoxide are diastereotopic and typically appear as a complex multiplet, providing key information about the local chemical environment. Comparison of the NMR data of this compound with that of the parent compound, Erdosteine, is critical for confirming which sulfur atom has been oxidized. researchgate.net Studies have confirmed the oxidation occurs on the sulfur atom of the thioacetic acid side chain. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Key Fragments of this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| ¹H | CH₂ adjacent to S=O | 3.0 - 3.5 | Deshielding effect of the sulfoxide group. |

| ¹H | CH in thiolactone ring | 4.0 - 4.5 | Position adjacent to nitrogen and carbonyl group. |

| ¹³C | CH₂ adjacent to S=O | 50 - 60 | Strong deshielding from the adjacent sulfoxide. |

| ¹³C | C=O (amide) | 165 - 175 | Typical chemical shift for an amide carbonyl carbon. |

| ¹³C | C=O (thiolactone) | 195 - 205 | Characteristic shift for a thiolactone carbonyl. |

Note: The exact chemical shifts can vary depending on the solvent and specific diastereomer.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for the characterization of this compound, providing precise molecular weight information and valuable structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula as C₈H₁₁NO₅S₂. researchgate.net This formula reflects the addition of one oxygen atom to the parent erdosteine molecule (C₈H₁₁NO₄S₂). researchgate.net

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is employed to study the fragmentation pathways of the protonated or deprotonated molecule. mfd.org.mk Under collision-induced dissociation (CID), the molecule breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

A key fragmentation pathway for sulfoxides is the neutral loss of a sulfenic acid moiety (R-SOH). nih.gov For this compound, a characteristic neutral loss of methane (B114726) sulfenic acid (CH₃SOH) can be a diagnostic fragmentation process. nih.gov The fragmentation pattern helps to confirm the location of the sulfoxide group and distinguish it from other potential oxidation products. The analysis of these fragments allows for a definitive identification of the compound.

Table 2: Key Mass Spectrometric Data for this compound Analysis

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Molecular Formula | Elemental composition | C₈H₁₁NO₅S₂ |

| Monoisotopic Mass | Exact mass of the most abundant isotope | ~265.0082 Da |

| Precursor Ion [M+H]⁺ | Protonated molecule in positive ion mode | m/z ~266 |

| Precursor Ion [M-H]⁻ | Deprotonated molecule in negative ion mode | m/z ~264 |

| Characteristic Fragment Ion | Resulting from cleavage of the amide bond | Corresponds to the thiolactone ring structure. |

| Diagnostic Neutral Loss | Loss from the sulfoxide side chain | Loss of sulfenic acid (R-SOH). nih.gov |

Bioanalytical Approaches for Detection and Quantification in Preclinical Biological Matrices

The detection and quantification of this compound in preclinical biological matrices such as plasma, urine, and tissue homogenates are fundamental to understanding its pharmacokinetic profile. These analyses require robust bioanalytical methods that are both highly sensitive and selective due to the complexity of the matrices and the typically low concentrations of the analyte.

Sample Preparation Strategies for Complex Biological Samples

Effective sample preparation is the most critical step in bioanalysis, aiming to isolate the analyte from interfering endogenous components like proteins, lipids, and salts. nih.gov The choice of technique depends on the physicochemical properties of this compound and the nature of the biological matrix.

Protein Precipitation (PP): This is a rapid and straightforward method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample to denature and precipitate proteins. researchgate.net The supernatant, containing the analyte, is then collected for analysis. While simple, it may result in a less clean extract compared to other methods.

Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, the ionization state of this compound can be manipulated to enhance its partitioning into the organic layer, thereby improving extraction efficiency and sample cleanup.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. mdpi.com Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. Reversed-phase, normal-phase, or ion-exchange sorbents can be used, offering high flexibility and yielding very clean extracts, which is beneficial for sensitive LC-MS/MS analysis.

Table 3: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PP) | Protein denaturation by organic solvent | Fast, simple, low cost | Low selectivity, risk of ion suppression in MS |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Good cleanup, high recovery | Labor-intensive, requires large solvent volumes |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | High selectivity, high concentration factor, automation-friendly | Higher cost, requires method development |

Quantitative Determination in Animal Tissues and Biofluids

The quantitative determination of this compound in preclinical samples is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity, specificity, and a wide dynamic range, making it the gold standard for bioanalysis.

The method involves chromatographic separation of the analyte from endogenous interferences on an HPLC or UPLC column, typically a reversed-phase C18 column. mfd.org.mknih.gov An isocratic or gradient mobile phase, usually consisting of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol), is used for elution. mfd.org.mknih.gov

Following separation, the analyte enters the mass spectrometer. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and a resulting characteristic product ion is monitored. mfd.org.mk This highly specific transition ensures that only the analyte of interest is quantified, minimizing the impact of co-eluting matrix components. An internal standard, a structurally similar molecule, is typically used to correct for variability during sample preparation and analysis.

Table 4: Typical Parameters for an LC-MS/MS Method for this compound Quantification

| Parameter | Typical Setting/Condition |

|---|---|

| Chromatographic Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, <3 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | e.g., m/z 266 → [Specific fragment m/z] |

| Limit of Quantification (LOQ) | Low ng/mL range |

Application of Green Analytical Chemistry Principles in this compound Assays

The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into the development of analytical methods to minimize their environmental impact. The goal is to create assays that are safer, more energy-efficient, and generate less hazardous waste, without compromising analytical performance. researchgate.net

For this compound assays, green approaches can be applied at various stages:

Solvent Reduction and Replacement: The primary focus is on minimizing the use of toxic organic solvents like acetonitrile and methanol. This can be achieved by miniaturizing sample preparation techniques (e.g., microextraction) or developing chromatographic methods that use greener solvents like ethanol (B145695) or water-rich mobile phases. nih.gov

Alternative Analytical Techniques: Spectrophotometric and spectrofluorimetric methods have been developed for the parent drug, erdosteine, that utilize aqueous solutions and oxidizing agents like potassium permanganate (B83412) or ceric ammonium (B1175870) sulfate (B86663), completely avoiding the need for organic solvents. nih.gov These principles could be adapted for the analysis of this compound, providing a greener alternative to chromatography for certain applications.

Energy Efficiency: The use of modern instrumentation, such as Ultra-High-Performance Liquid Chromatography (UHPLC), can significantly reduce analysis time and, consequently, solvent consumption and energy usage compared to traditional HPLC. mfd.org.mk

Table 5: Green Analytical Chemistry Approaches for this compound Analysis

| GAC Principle | Application to this compound Assays | Benefit |

|---|---|---|

| Waste Reduction | Miniaturization of SPE (e.g., MEPS) or LLE (e.g., LPME) | Reduced solvent consumption and waste generation. nih.gov |

| Use of Safer Solvents | Replacing toxic solvents with alternatives like ethanol or ionic liquids. researchgate.net | Reduced toxicity and environmental impact. |

| Energy Efficiency | Employing UHPLC for faster analysis times. | Lower energy consumption per sample. |

| Reagent Substitution | Developing solvent-free spectrophotometric methods. nih.gov | Elimination of hazardous organic solvent waste. |

Metabolism and Biotransformation Pathways Involving Erdosteine Sulfoxide

In Vivo Formation of Sulfoxide (B87167) Metabolites from Thioether-Containing Pharmaceutical Compounds

The in vivo metabolism of pharmaceutical compounds containing a thioether group frequently involves S-oxidation, a process that converts the sulfide (B99878) into a more polar sulfoxide. This biotransformation is a common Phase I metabolic reaction for a wide array of xenobiotics. wikipedia.orgnih.gov The addition of an oxygen atom to the sulfur atom generally increases the water solubility of the compound, facilitating its excretion from the body. nih.govucl.ac.uk This metabolic step is catalyzed by microsomal enzymes, primarily belonging to the Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) families. nih.gov For some compounds, sulfoxidation can lead to inactive derivatives. For instance, the sulfoxidation of carbocisteine, another mucolytic agent, results in metabolites that lack the free-radical scavenging properties of the parent compound. dovepress.com The formation of sulfoxides is a well-established metabolic fate for many sulfur-containing drugs and is subject to inter-individual variability due to genetic polymorphisms in the metabolizing enzymes. dovepress.com

Identification of Specific Drug-Metabolizing Enzymes Catalyzing Erdosteine (B22857) S-Oxidation

The oxidation of erdosteine's thioether sulfur atom to form erdosteine sulfoxide is theoretically catalyzed by two major superfamilies of monooxygenase enzymes located primarily in the liver.

The Cytochrome P450 superfamily of enzymes is a major contributor to the oxidative metabolism of most drugs. arvojournals.org These heme-containing proteins are responsible for metabolizing a vast range of xenobiotics. arvojournals.org While the primary metabolism of erdosteine to its active form, Met I, has been linked to CYP enzymes, mdpi.com specific research detailing the involvement of CYP isoforms in the direct S-oxidation of the erdosteine parent molecule to form a sulfoxide is not extensively documented. In vitro studies have shown that Caco-2 cells, which express CYP enzymes, are capable of metabolizing erdosteine. mdpi.com Given that CYPs are known to catalyze S-oxidation for various substrates, it is plausible that one or more CYP isoforms contribute to the formation of this compound in vivo, although this pathway may be minor compared to the opening of the thiolactone ring.

Flavin-containing monooxygenases (FMOs) are a crucial family of enzymes specializing in the oxygenation of soft nucleophiles, such as the nitrogen and sulfur atoms found in many xenobiotics. wikipedia.orgnih.govfrontiersin.org Unlike CYPs, the catalytic cycle of FMOs is primed to oxygenate any suitable substrate that enters the active site, making them efficient at metabolizing a broad range of compounds. core.ac.uk FMOs are known to convert lipophilic xenobiotics into more polar, oxygenated, and readily excretable metabolites, a process generally considered a detoxification step. wikipedia.orgucl.ac.uk Given that S-oxidation is a hallmark reaction of FMOs, this enzyme family is a primary candidate for catalyzing the conversion of erdosteine to this compound. wikipedia.orgnih.gov While direct studies confirming the specific FMO isoforms responsible for erdosteine sulfoxidation are limited, the established function of FMOs in metabolizing sulfide-containing compounds strongly suggests their involvement. nih.govucl.ac.uk

Comprehensive Metabolic Profiling of Erdosteine and its Sulfoxide Derivative in Preclinical Models

Preclinical studies in animal models have been conducted to understand the pharmacokinetic profile of erdosteine. Following oral administration, erdosteine is rapidly absorbed and metabolized. hpra.iepalliativedrugs.org The primary and most well-documented metabolic pathway is the first-pass hepatic metabolism that opens the thiolactone ring to form N-thiodiglycolyl-homocysteine, known as Metabolite I (Met I). hpra.iepalliativedrugs.orgsci-hub.red This metabolite is responsible for the main pharmacological activities of the drug. sci-hub.red Pharmacokinetic analyses have identified Met I and sulfates as the main substances recovered in urine, with fecal elimination being negligible. hpra.iepalliativedrugs.org

While the formation of sulfoxides is a known reaction for thioether compounds, smolecule.com and studies on analogous molecules like N-acetyl homocysteine thiolactone show it can be oxidized to a stable sulfoxide without ring-opening, researchgate.netresearchgate.net the explicit identification of "this compound" as a major or even definitively minor metabolite in published preclinical metabolic profiles is not prominent. This suggests that if this compound is formed, it may be a transient intermediate that is rapidly converted to other metabolites or a product of a very minor pathway.

Below is a table summarizing the key metabolites of erdosteine identified in pharmacokinetic studies.

| Metabolite Name | Formation Pathway | Role | Detection in Urine |

| Metabolite I (Met I) | Thiolactone Ring Opening | Active Metabolite | Yes |

| Sulfates | Further Oxidation | End-product | Yes |

Comparative Analysis of Sulfoxide Formation Versus Thiolactone Ring Opening in Erdosteine Metabolism

The metabolism of erdosteine involves two distinct and competing chemical transformations targeting its two sulfur-containing functional groups: the thioether side chain and the thiolactone ring.

Thiolactone Ring Opening: This is the predominant and pharmacologically crucial metabolic pathway for erdosteine. hpra.ienih.govscielo.br The hydrolysis of the internal S-acyl bond in the thiolactone ring results in the formation of Metabolite I (Met I), which possesses a free sulfhydryl (-SH) group. sci-hub.red This free thiol is responsible for the mucolytic and antioxidant effects of the drug. hpra.ie This biotransformation occurs rapidly after administration and is considered the bioactivation step, converting the prodrug erdosteine into its active form. palliativedrugs.org

S-Oxidation: This pathway involves the oxidation of the sulfur atom in the thioether side chain to form this compound. Based on studies of similar compounds like N-acetyl homocysteine thiolactone, this oxidation can potentially occur without the opening of the thiolactone ring. researchgate.netresearchgate.net This would result in a distinct metabolite, this compound, where the thiolactone ring remains intact. This pathway is generally considered a detoxification or inactivation route for thioether-containing drugs. dovepress.com

In comparing the two pathways, the available evidence overwhelmingly indicates that thiolactone ring opening is the dominant metabolic event for erdosteine. The high plasma concentrations of Met I observed after administration underscore the prominence of this route. hpra.iepalliativedrugs.org The S-oxidation pathway, leading to this compound, is considered a minor or less-studied route. The chemical stability of the resulting sulfoxide and its subsequent metabolic fate in vivo have not been fully elucidated in the scientific literature.

Preclinical Pharmacological and Mechanistic Investigations of Erdosteine Sulfoxide

Evaluation of Potential Bioactivities in In Vitro Cellular Models

In vitro cellular models provide a fundamental platform for elucidating the potential therapeutic activities of pharmaceutical compounds. For Erdosteine (B22857) Sulfoxide (B87167), these models are crucial for understanding its hypothesized antioxidant and anti-inflammatory properties at the cellular level.

Erdosteine is a prodrug that is converted to an active metabolite, Metabolite I (Met 1), which possesses a pharmacologically active sulfhydryl (-SH) group responsible for its antioxidant effects. nih.govresearchgate.net It is hypothesized that Erdosteine Sulfoxide shares or contributes to these antioxidant capabilities. Studies on Met 1, a closely related thiol-containing compound, have demonstrated significant scavenging activity against various reactive oxygen species (ROS). nih.govnih.gov

In vitro investigations have shown that Met 1 effectively scavenges hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl). nih.govresearchgate.net However, its activity against the superoxide anion (O₂⁻) is minimal. nih.gov The parent drug, erdosteine, shows little direct interaction with ROS, highlighting the importance of its metabolic activation. researchgate.net The active metabolite, Met 1, has also been shown to protect against H₂O₂-induced oxidative DNA damage in lung epithelial cells by reducing intracellular peroxide production. nih.gov In experiments using human neutrophils, Met 1 demonstrated the ability to react with and neutralize ROS, nitric oxide (NO), and the potent oxidant peroxynitrite, thereby extending its antioxidant profile. nih.gov

These findings for Met 1 form the basis for the hypothesized ROS scavenging potential of this compound. The presence of the sulfoxide group is known to influence the electronic and steric properties of a molecule, which could modulate its reactivity towards different ROS. nih.gov

Table 1: Hypothesized ROS Scavenging Profile of this compound based on its Active Metabolite (Met 1)

| Reactive Oxygen Species (ROS) | Scavenging Activity | Supporting Evidence (for Met 1) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Significant | Effectively decreased by Met 1 at concentrations > 0.1 mmol/l. nih.gov |

| Hypochlorous Acid (HOCl) | High | Strong interaction and scavenging activity observed with Met 1. nih.govresearchgate.net |

| Superoxide Anion (O₂⁻) | No significant interaction | No interaction was observed in studies with Met 1. nih.gov |

The anti-inflammatory effects of erdosteine and its metabolites are closely linked to their antioxidant properties. patsnap.com Inflammation in respiratory diseases is often driven by oxidative stress, where an excess of ROS produced by inflammatory cells leads to tissue damage. nih.gov The active metabolite of erdosteine, Met 1, is suggested to exert anti-inflammatory effects by scavenging these ROS derived from inflammatory cells like neutrophils and eosinophils. nih.govresearchgate.net

By reducing the burden of ROS, this compound is hypothesized to modulate cellular signaling pathways involved in inflammation. For instance, its parent compound, erdosteine, has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. researchgate.net Furthermore, treatment with erdosteine has been associated with a decrease in pro-inflammatory cytokines. nih.gov It is plausible that this compound contributes to these effects by mitigating the oxidative triggers that activate these inflammatory pathways.

Exploration of Molecular Mechanisms of Action (Hypothesized pathways)

Understanding the molecular interactions of this compound is key to defining its pharmacological profile. Hypothesized mechanisms include direct interactions with protein receptors and modulation of key enzyme activities.

In silico modeling and binding assays offer predictive insights into how a ligand might interact with a biological target. Recent computational studies have explored the interaction of erdosteine and its metabolite, Met-1, with the tropomyosin receptor kinase A (TrkA), a receptor involved in pain signaling. nih.gov These studies showed that both erdosteine and Met-1 can bind to a pocket on the TrkA receptor, with key interactions involving residues such as Glu331, Arg347, His298, and His297. nih.gov

It is hypothesized that this compound, as a structurally similar molecule, could also exhibit affinity for this or other receptors. The sulfoxide moiety, with its distinct polarity and geometry, could form unique hydrogen bonds or other non-covalent interactions, potentially altering binding affinity and specificity compared to its parent compound. vulcanchem.comnih.gov While erdosteine itself did not reduce a key disulfide bond on the TrkA receptor, it displayed a good binding affinity for the target region, suggesting that direct binding alone may exert an inhibitory effect. nih.govresearchgate.net

Table 2: Predicted In Silico Interactions of Erdosteine Metabolites with TrkA Receptor

| Ligand | Key Interacting Residues | Predicted Binding Affinity | Type of Interaction |

|---|---|---|---|

| Erdosteine | Glu331, Arg347, His298, His297 | Good | Hydrogen bonds, salt bridges |

Based on this evidence, it is hypothesized that this compound may also possess the ability to modulate the activity of xanthine oxidase or other enzymes within metabolic and inflammatory networks. Such interactions would be consistent with its proposed role as an antioxidant and anti-inflammatory agent.

Role of this compound as a Metabolite or Degradation Product in Preclinical Systems

Erdosteine is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its therapeutic effects. nih.govwikipedia.org Following oral administration, erdosteine undergoes rapid first-pass metabolism in the liver. nih.gov This process opens the thiolactone ring, forming the active Metabolite I (Met 1), which contains a free sulfhydryl group. patsnap.comnih.gov

This compound, chemically identified as ({2-oxo-2-[(2-oxotetrahydro-3-thiophenyl)amino]ethyl}sulfinyl)acetic acid, is recognized both as a primary active metabolite and as an oxidative degradation product of erdosteine. vulcanchem.comresearchgate.net Its formation can occur via hepatic cytochrome P450-mediated oxidation. vulcanchem.com The presence of the sulfoxide group in place of the thioether group in erdosteine enhances its polarity. vulcanchem.com The characterization of this compound as a degradation product has been confirmed through stability studies using techniques like ultra-high performance liquid chromatography (UPLC), where it was identified after subjecting erdosteine to oxidative conditions. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name | Other Names / Abbreviations |

|---|---|

| Erdosteine | N-carboxymethylthio-acetyl-homocysteine thiolactone |

| This compound | Erdosteine oxide |

| Metabolite I | Met 1, N-thiodiglycolyl-homocysteine |

| Hydrogen Peroxide | H₂O₂ |

| Hypochlorous Acid | HOCl |

| Superoxide Anion | O₂⁻ |

| Nitric Oxide | NO |

| Peroxynitrite | ONOO⁻ |

| N-acetylcysteine | NAC |

| Xanthine Oxidase | XO |

Assessment of Chemical and Biological Stability in Diverse Environments

The stability of erdosteine under various stress conditions has been evaluated, and the findings are summarized below.

| Condition | Observation for Erdosteine (Parent Compound) | Potential Implication for this compound |

|---|---|---|

| Acidic Hydrolysis | Moderately degraded (5.65%) speronline.com | As a potential degradation product, its formation may be observed. |

| Basic Hydrolysis | Moderately degraded (8.56%) speronline.com | Formation may occur under basic conditions. |

| Oxidative Conditions (30% H2O2) | Highly degraded (59.60%) speronline.com | As a sulfoxide, it is an oxidized form of the parent thioether, indicating the parent compound's susceptibility to oxidation. |

| Thermal Degradation | Stable speronline.com | Likely to be stable under thermal stress. |

| Photolytic Degradation | Stable speronline.com | Likely to be stable under photolytic stress. |

Computational and in Silico Studies of Erdosteine Sulfoxide

Molecular Docking and Dynamics Simulations for Predicted Target Interactions

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to predict how a small molecule (ligand), such as erdosteine (B22857) sulfoxide (B87167), might interact with a biological macromolecule, typically a protein (receptor). Docking predicts the preferred orientation of the ligand in the binding site of a receptor to form a stable complex, estimating the binding affinity through a scoring function. MD simulations then provide insight into the stability of this complex over time at an atomic level, revealing how the ligand and protein adjust their conformations for optimal binding.

A hypothetical molecular docking study would involve preparing the 3D structure of erdosteine sulfoxide and docking it into the active site of a target protein. The results would identify key amino acid residues involved in the interaction and provide a binding energy score, indicating the strength of the interaction.

Illustrative Molecular Docking Results for this compound The following table represents a hypothetical outcome of a molecular docking simulation to illustrate the type of data generated.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -7.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, van der Waals |

| Matrix Metalloproteinase-9 (MMP-9) | -6.8 | His226, Glu227, Pro247 | Hydrogen Bond, Hydrophobic |

| NF-κB p50/p65 heterodimer | -8.1 | Lys147, Arg151, Gln221 | Electrostatic, Hydrogen Bond |

Following docking, MD simulations could assess the stability of the highest-scoring poses. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time (e.g., 100 nanoseconds) would indicate the stability of the binding, with lower, stable RMSD values suggesting a favorable and sustained interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties derived from the structure), QSAR models can predict the activity of new or untested compounds.

No specific QSAR models developed for this compound have been published. However, a QSAR study could be constructed using a dataset of sulfur-containing antioxidant or anti-inflammatory compounds. Molecular descriptors for this compound would be calculated, including:

Topological descriptors: Describing the atomic connectivity.

Electronic descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and partial charges. The sulfoxide group would significantly influence these properties.

Hydrophobic descriptors: Like the partition coefficient (logP), which affects how the molecule distributes between aqueous and lipid environments.

A hypothetical QSAR equation might look like: Biological Activity (log 1/C) = a(logP) - b(LUMO) + c(Molecular Weight) + d

Example of Molecular Descriptors for QSAR Analysis This table provides examples of descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Class | Descriptor Name | Hypothetical Value | Potential Influence on Activity |

| Electronic | Dipole Moment | 4.5 D | Influences polar interactions with receptors. |

| Steric | Molecular Volume | 210 ų | Affects fit within a receptor binding pocket. |

| Hydrophobic | LogP | 0.85 | Governs membrane permeability and distribution. |

| Quantum Chemical | HOMO Energy | -9.5 eV | Relates to the molecule's ability to donate electrons (antioxidant potential). |

Prediction of Metabolic Fate and Enzyme Substrate Specificity for S-Oxidation

Computational tools can predict the metabolic fate of a compound by identifying likely sites of metabolism and the enzymes responsible. For erdosteine, metabolism involves the opening of the thiolactone ring to form the active Metabolite I. nih.gov The formation of this compound itself is an oxidative metabolic reaction (S-oxidation).

Further metabolism of this compound could be predicted using in silico models. These models, often based on machine learning or expert systems, analyze the molecule's structure to identify sites susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. It is plausible that the sulfoxide could be further oxidized to a sulfone or undergo reduction back to the parent thiolactone. Computational models can predict which specific CYP isozymes (e.g., CYP3A4, CYP2C9) are most likely to catalyze these transformations.

Predicted Metabolic Reactions for this compound The following table illustrates potential metabolic pathways for this compound that could be predicted by in silico software.

| Metabolic Reaction | Predicted Enzyme Family | Resulting Product |

| Reduction | Sulfoxide Reductases | Erdosteine |

| Oxidation | Cytochrome P450 (e.g., CYP3A4) | Erdosteine Sulfone |

| Ring Opening | Esterases/Hydrolases | N-(carboxymethyl-S-oxido-thioacetyl)homocysteine |

Cheminformatics Analysis for Structural Analogues and Novel Derivative Design

Cheminformatics involves the use of computational methods to analyze chemical information. For this compound, this could be used to identify structural analogues from large chemical databases (e.g., PubChem, ChEMBL) to find compounds with similar structural features that may possess related biological activities. This is achieved by calculating molecular fingerprints (bitstrings representing structural features) and comparing them using similarity metrics like the Tanimoto coefficient.

Furthermore, cheminformatics tools can guide the design of novel derivatives. By analyzing the structure of this compound, researchers could propose modifications to potentially enhance activity, improve metabolic stability, or alter physicochemical properties. For instance, modifying the groups attached to the homocysteine or thioacetic acid moieties could lead to derivatives with different receptor affinities or metabolic profiles. This de novo design process uses computational algorithms to build new molecular structures within the constraints of a target binding site or a desired property profile.

Future Research Directions and Translational Perspectives

Development of Advanced Analytical Platforms for Ultra-Trace Detection in Complex Matrices

The accurate quantification of erdosteine (B22857) sulfoxide (B87167) in complex biological matrices like plasma and bronchial secretions is crucial for understanding its pharmacokinetic profile. medscape.com Current analytical methods include high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). indexcopernicus.comrjptonline.org However, the development of more advanced analytical platforms is necessary for ultra-trace detection. Ultra-high-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) offers enhanced sensitivity and specificity for metabolite profiling. sygnaturediscovery.comresearchgate.net Implementing these sophisticated techniques will enable precise measurement of low-level sulfoxide metabolites, providing a clearer picture of their formation, distribution, and elimination in the body. mtoz-biolabs.comdaltonbioanalytics.com

Comprehensive Structure-Activity Relationship Studies for Oxidized Erdosteine Forms

A thorough investigation into the structure-activity relationships (SAR) of oxidized forms of erdosteine, including the sulfoxide, is warranted. SAR studies can elucidate how the oxidation of the thiol group influences the compound's biological activity. By comparing the pharmacological effects of erdosteine, Met I, and erdosteine sulfoxide, researchers can determine the functional significance of the sulfhydryl group versus the sulfoxide moiety. mdpi.com Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, can be employed to predict the biological activity and potential toxicity of these oxidized metabolites, guiding further experimental studies. researchgate.net

Exploration of Synthetic Modifications to Yield Biologically Enhanced Sulfoxide Derivatives

Future research could explore the intentional synthesis of novel sulfoxide derivatives of erdosteine. While erdosteine itself can be synthesized through a multi-step process, google.com targeted modifications to create stable and biologically active sulfoxide compounds could lead to new therapeutic agents. By altering the chemical structure, it may be possible to enhance specific pharmacological properties, such as antioxidant or anti-inflammatory effects. taylorandfrancis.com This approach could yield derivatives with improved pharmacokinetic profiles or targeted activity, expanding the therapeutic potential beyond the current applications of erdosteine.

Integration of Omics Technologies for Systems-Level Understanding of Biotransformation

A systems biology approach, integrating various "omics" technologies, can provide a comprehensive understanding of erdosteine's biotransformation and the role of its sulfoxide metabolite. jcu.edu.auresearchgate.net Pharmacometabolomics can identify and quantify metabolites, offering insights into the metabolic pathways involved in the formation of this compound. laboratoriosrubio.comresearchgate.net By combining metabolomic data with genomic and proteomic information, researchers can build predictive models of drug metabolism and response. embopress.orgnih.gov This integrated approach will help to clarify the complex interactions between erdosteine, its metabolites, and biological systems, ultimately facilitating a more personalized approach to therapy.

Q & A

Q. Why do some studies report this compound’s limited efficacy in stable chronic bronchitis patients?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.